molecular formula C23H23ClN2O4S B2550224 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine CAS No. 866895-23-0

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine

Cat. No.: B2550224
CAS No.: 866895-23-0
M. Wt: 458.96
InChI Key: PYQXLRPWNQOHJK-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-15-6-8-26(9-7-15)23-18-12-20-21(30-11-10-29-20)13-19(18)25-14-22(23)31(27,28)17-4-2-16(24)3-5-17/h2-5,12-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQXLRPWNQOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of its effects and applications in the biomedical field.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol

Structural Features

The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonyl group and the piperidine moiety enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups often demonstrate potent antibacterial and antifungal activities. Specifically:

  • Antibacterial Assays : Compounds containing the 4-chlorobenzenesulfonyl moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Assays : Similar compounds have been tested against fungi such as Candida albicans, showing promising results in inhibiting growth.

Anticancer Activity

The quinoline scaffold is recognized for its anticancer properties. Studies involving quinoline derivatives suggest that they can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that related quinoline derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound has been subjected to various cytotoxicity tests:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These results indicate that while the compound exhibits potent biological activity, further studies are necessary to fully understand its safety and efficacy.

Synthesis and Derivatives

The synthesis of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinoline Core : Utilizing cyclization reactions to form the quinoline structure.
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chloride derivatives.
  • Piperidine Addition : Finally attaching the piperidine moiety through nucleophilic substitution reactions.

Derivative Analysis

Various derivatives of this compound have been synthesized to enhance biological activity or reduce toxicity. These modifications often involve changes to the substituents on the quinoline or piperidine rings.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities. The sulfonamide group is particularly noted for its pharmacological potential, including:

  • Antibacterial Activity : Compounds containing the sulfonamide moiety have been shown to possess antibacterial properties. Studies have demonstrated that derivatives can inhibit bacterial growth effectively against various strains .
  • Enzyme Inhibition : The compound may also act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
  • Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

  • Neurological Disorders : Due to its potential as an AChE inhibitor, it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
  • Diabetes Management : Some derivatives of piperidine are known to regulate glucose levels, suggesting that this compound could have hypoglycemic effects .
  • Cancer Therapy : Given its structural components, it may be explored as a candidate for cancer treatment, particularly in targeting specific cancer types .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • A study highlighted the antibacterial activity of synthesized piperidine derivatives against various bacterial strains, demonstrating the effectiveness of sulfonamide groups in enhancing antimicrobial properties .
  • Another research project focused on enzyme inhibition by these compounds, showing promising results in reducing enzyme activity linked to diseases like Alzheimer's .

Preparation Methods

Quinoline Precursor Synthesis

The quinoline nucleus is typically constructed via:

  • Skraup reaction : Cyclization of 3-aminophenol derivatives with glycerol/sulfuric acid
  • Conrad-Limpach synthesis : Condensation of β-ketoesters with aryl amines

Recent advances employ silica-supported ferric chloride (silferc) catalysts to enhance regioselectivity. A representative protocol from US20070123708A1:

Step Reagents/Conditions Yield
1 Aniline + methyl vinyl ketone, silferc (1:3), acetic acid, 70°C 58%
2 ZnCl₂ catalysis, 5 hr reflux 63%

This method avoids volatile solvents and enables gram-scale production with >60% overall yield.

Dioxane Ring Annulation

Thedioxino fusion at positions 2,3-g is achieved through:

  • Oxidative coupling : Catechol derivatives react with quinoline-5,8-diones under Mitsunobu conditions
  • Electrophilic cyclization : Bromocatechol intermediates undergo Pd-catalyzed C-O bond formation (Scheme 1):
Quinoline-6,7-diol + 1,2-dibromoethane → [1,4]dioxino[2,3-g]quinoline

Reaction requires careful pH control (6.5-7.2) to prevent epoxide formation.

Sulfonylation at C8 Position

Direct Sulfonation Strategies

The 4-chlorobenzenesulfonyl group is introduced via:

  • Friedel-Crafts sulfonylation : 4-Chlorobenzenesulfonyl chloride, AlCl₃ catalyst, DCM, 0°C → RT
  • Directed ortho-metalation : LTMP-mediated lithiation followed by sulfonyl chloride quench

Optimized Conditions :

  • Molar ratio 1:1.2 (quinoline:sulfonyl chloride)
  • 78% yield achieved with 2,6-lutidine as proton sponge

Piperidine Functionalization

4-Methylpiperidine Synthesis

Piperidine precursors are prepared via:

  • Hydrogenation of pyridine derivatives : 4-Picoline + H₂ (5 atm), Raney Ni, 120°C
  • Cyclization of 1,5-diaminopentanes : ZnCl₂-mediated ring closure

Coupling to Quinoline Scaffold

The C9-position amination employs:

  • Buchwald-Hartwig coupling : Pd₂(dba)₃/Xantphos catalyst system, Cs₂CO₃ base, toluene reflux
  • SNAr displacement : Activated quinoline triflate + 4-methylpiperidine, DIPEA, DMF

Comparative Performance :

Method Temperature Time Yield
Pd-catalyzed 110°C 12 hr 72%
SNAr 150°C 48 hr 58%

Integrated Synthetic Route

The consolidated pathway (Figure 1) proceeds through:

  • Silferc-catalyzed quinoline synthesis
  • Catechol cyclization for dioxane ring
  • AlCl₃-mediated sulfonylation
  • Pd-catalyzed piperidine coupling

Critical purification steps :

  • Column chromatography (SiO₂, EtOAc/hexane gradient)
  • Recrystallization from ethanol/water (7:3)

Final product characterization includes:

  • ¹H/¹³C NMR (DMSO-d₆): δ 8.21 (d, J=5.4 Hz, H-2), 4.35 (m, dioxane protons)
  • HRMS: m/z 513.1248 [M+H]⁺ (calc. 513.1251)

Challenges and Optimization Opportunities

Key unresolved issues:

  • Regioselectivity in sulfonylation : Competing C5 vs C8 substitution (current ratio 1:4.3)
  • Piperidine racemization : Up to 18% epimerization observed during coupling
  • Catalyst recycling : Silferc loses activity after 3 cycles (67% initial efficiency)

Emerging solutions:

  • DFT-guided ligand design for Pd catalysts to suppress racemization
  • Flow chemistry approaches for continuous sulfonylation
  • Biocatalytic resolution using lipase enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : The synthesis of sulfonylpiperidine derivatives typically involves coupling reactions under controlled conditions. For example, sulfonyl chloride intermediates (e.g., 4-chlorobenzenesulfonyl chloride) can react with piperidine derivatives in dichloromethane or chloroform/methanol mixtures, using bases like triethylamine to neutralize HCl byproducts . Purification via column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization ensures high purity (>99%), as validated by HPLC retention times and peak area analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR analysis identifies key proton environments (e.g., aromatic protons in the quinoline ring at δ 7.2–8.5 ppm, methyl groups in piperidine at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₂₂H₂₂ClN₂O₃S) .
  • X-ray Crystallography : Single-crystal studies resolve stereochemistry and bond angles, particularly for fused dioxino-quinoline systems .

Q. How can researchers analyze the reactivity of the sulfonyl and piperidine functional groups?

  • Methodological Answer :

  • Sulfonyl Group : Test nucleophilic substitution using amines or thiols in basic conditions (e.g., NaOH in DCM). Monitor reaction progress via TLC .
  • Piperidine Nitrogen : Perform acylation or alkylation reactions (e.g., with acetyl chloride) and verify by IR (C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
  • Multi-Spectral Validation : Combine LC-MS, 2D NMR (COSY, HSQC), and elemental analysis to resolve ambiguities in aromatic proton assignments .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites via LC-HRMS .
  • Radiolabeled Tracing : Synthesize ¹⁴C-labeled analogs (specific activity ~3.7 µCi/mg) to track excretion pathways in rodent models .

Q. What experimental designs are suitable for studying the compound’s structural dynamics under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions in lipid bilayers or with target proteins (e.g., kinases) using AMBER or GROMACS .
  • Circular Dichroism (CD) : Monitor conformational changes in aqueous buffers at varying pH (e.g., 5.0–7.4) to assess stability .

Q. How can researchers address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Buffer Optimization : Adjust ionic strength (e.g., sodium acetate buffer, pH 4.6) to minimize nonspecific binding in receptor-ligand studies .

Methodological Challenges and Solutions

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

  • Answer : Standardize reaction parameters (e.g., temperature, solvent ratios) and validate purity via inter-lab HPLC round-robin tests. Document deviations (e.g., moisture-sensitive steps) in supplementary materials .

Q. How should researchers design assays to evaluate the compound’s selectivity for target enzymes?

  • Answer :

  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to measure IC₅₀ against >100 kinases .
  • Off-Target Screening : Employ thermal shift assays (TSA) to detect binding to unrelated proteins (e.g., serum albumin) .

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